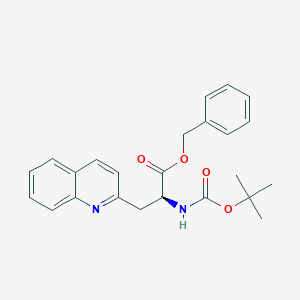
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is a complex organic compound that belongs to the class of amino acid derivatives. It features a quinoline moiety, which is known for its presence in various biologically active compounds, and a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-3-(quinolin-2-yl)propanoic acid and benzyl alcohol.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Esterification: The protected amino acid is then esterified with benzyl alcohol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Bulk Handling of Reagents: Efficient handling and storage of reagents to minimize waste and ensure safety.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield.
Purification: Use of techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, potentially forming quinoline N-oxide or reduced quinoline derivatives.
Substitution: The benzyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the quinoline ring.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Quinoline N-oxide: Oxidation of the quinoline ring.
Carboxylic Acid: Hydrolysis of the benzyl ester.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the quinoline moiety.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate would depend on its specific application. Generally, the quinoline moiety can interact with various biological targets, such as enzymes or receptors, potentially inhibiting or activating their function. The Boc group serves as a protecting group, ensuring the stability of the compound during synthesis and storage.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(quinolin-2-yl)propanoic acid: The parent amino acid without the Boc protection and benzyl ester.
(S)-Benzyl 2-amino-3-(quinolin-2-yl)propanoate: The esterified amino acid without the Boc protection.
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate: A similar compound with a pyridine ring instead of a quinoline ring.
Uniqueness
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is unique due to the combination of the Boc-protected amino group, the benzyl ester, and the quinoline moiety. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H26N2O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoate |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-9-5-4-6-10-17)15-19-14-13-18-11-7-8-12-20(18)25-19/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m0/s1 |
InChI Key |
JBQHBICPRVIKBG-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


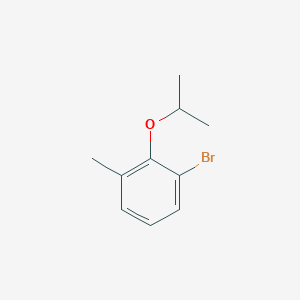
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
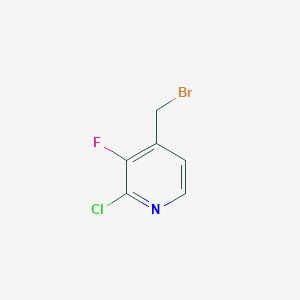

![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
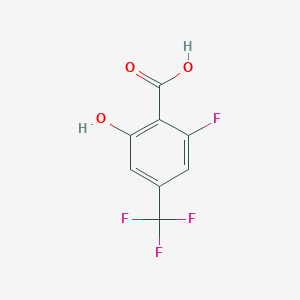
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

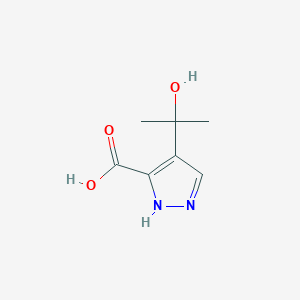
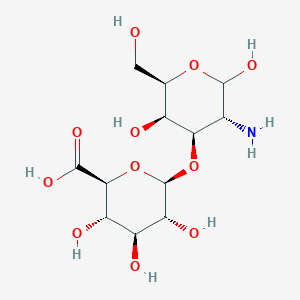
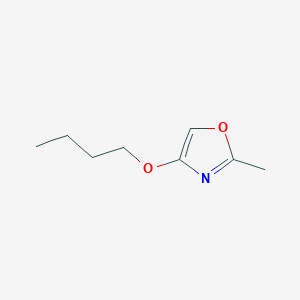
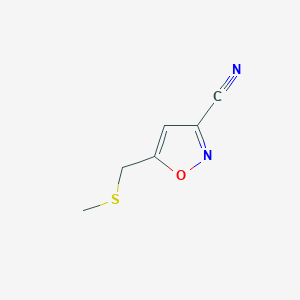
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
